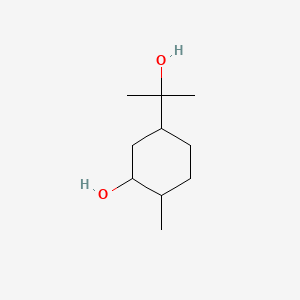
3-Formylcyclopentanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylcyclopentanecarbonitrile is an organic compound with the molecular formula C7H9NO. It is characterized by a cyclopentane ring substituted with a formyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylcyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with cyanide sources in the presence of a formylating agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Formylcyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Cyclopentanecarboxylic acid.
Reduction: 3-Formylcyclopentylamine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Formylcyclopentanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Formylcyclopentanecarbonitrile involves its reactivity with various molecular targets. The formyl and nitrile groups can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. These interactions can influence biological pathways and molecular processes, making the compound valuable in both synthetic and biological chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formylcyclopentane: Lacks the nitrile group, limiting its applications in nitrile-specific reactions.
Cyclopentanone: Lacks both the formyl and nitrile groups, making it a simpler precursor in synthetic chemistry.
Uniqueness
3-Formylcyclopentanecarbonitrile is unique due to the presence of both formyl and nitrile groups on the cyclopentane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
3-formylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-6-1-2-7(3-6)5-9/h5-7H,1-3H2 |
Clave InChI |
AWXZMPOLKTUWKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



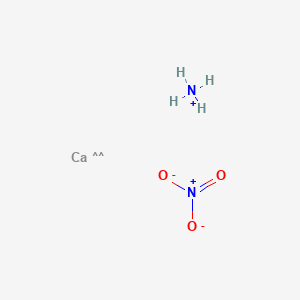
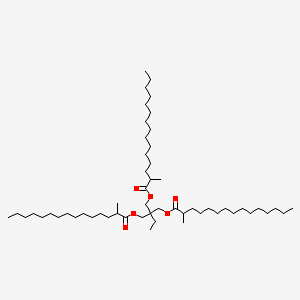
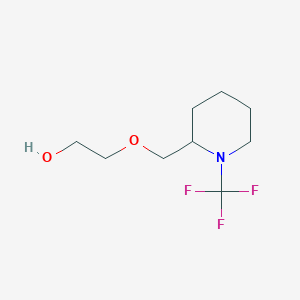
![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)

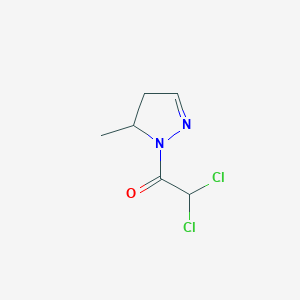
![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
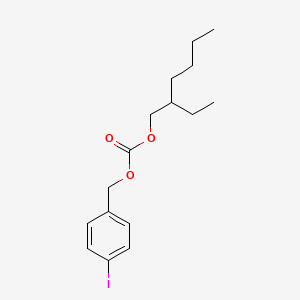
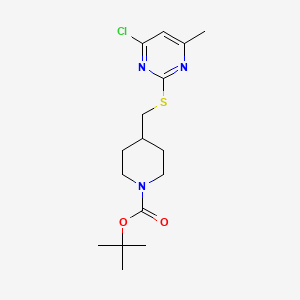

![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
